

Comparative NMR Analysis: 5-tert-Butyl-m-xylene vs. m-Xylene

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Compound of Interest

Compound Name: 5-tert-Butyl-m-xylene

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This guide provides a detailed comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **5-tert-Butyl-m-xylene** and its parent compound, m-xylene. The inclusion of the tert-butyl group on the aromatic ring of m-xylene introduces distinct changes in the NMR spectra, which are valuable for structural elucidation and purity assessment. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for chemical analysis.

^1H NMR Spectral Data Comparison

The introduction of the bulky tert-butyl group at the 5-position of m-xylene maintains the molecule's symmetry. This results in a simplified aromatic region in the ^1H NMR spectrum compared to a less symmetrical molecule. The most notable differences are the appearance of a strong singlet for the tert-butyl protons and a slight shift in the signals of the methyl and aromatic protons due to electronic effects.

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
5-tert-Butyl-m-xylene	~7.0	s	1H	Ar-H (position 4)
	~6.8	s	2H	Ar-H (positions 2, 6)
	~2.3	s	6H	Ar-CH ₃ (positions 1, 3)
	~1.3	s	9H	-C(CH ₃) ₃
m-Xylene[1]	7.14	s	1H	Ar-H (position 2)
	6.98	d	2H	Ar-H (positions 4, 6)
	6.98	s	1H	Ar-H (position 5)
	2.31	s	6H	Ar-CH ₃ (positions 1, 3)

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data for **5-tert-Butyl-m-xylene** is based on typical values for similar structures, while m-xylene data is from the Biological Magnetic Resonance Bank (BMRB)[1]. The solvent is CDCl₃.

¹³C NMR Spectral Data Comparison

In the ¹³C NMR spectrum, the presence of the tert-butyl group introduces two new signals: a quaternary carbon and the methyl carbons of the tert-butyl group itself. The chemical shifts of the aromatic carbons are also influenced by the electron-donating nature of the alkyl substituents.

Compound	Chemical Shift (δ , ppm)	Assignment
5-tert-Butyl-m-xylene	~150	Ar-C (quaternary, position 5)
~137	Ar-C (quaternary, positions 1, 3)	
~126	Ar-CH (positions 2, 6)	
~123	Ar-CH (position 4)	
~34	-C(CH ₃) ₃ (quaternary)	
~31	-C(CH ₃) ₃	
~21	Ar-CH ₃	
m-Xylene[1]	140.88	Ar-C (quaternary, position 1)
140.58	Ar-C (quaternary, position 3)	
133.00	Ar-CH (position 5)	
131.25	Ar-CH (position 2)	
129.13	Ar-CH (positions 4, 6)	
24.44	Ar-CH ₃	

Note: Chemical shifts are approximate and can vary slightly. Data for **5-tert-Butyl-m-xylene** is based on typical values, while m-xylene data is from the BMRB[1]. The solvent is CDCl₃.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for aromatic compounds like **5-tert-Butyl-m-xylene**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample or dispense 5-10 μ L of the liquid sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.[3]
- Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Spectrometer Setup:

- The experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.[2][4]
- The sample is placed in the spectrometer's probe, which is maintained at a constant temperature, usually 298 K (25 °C).[1]

3. Data Acquisition:

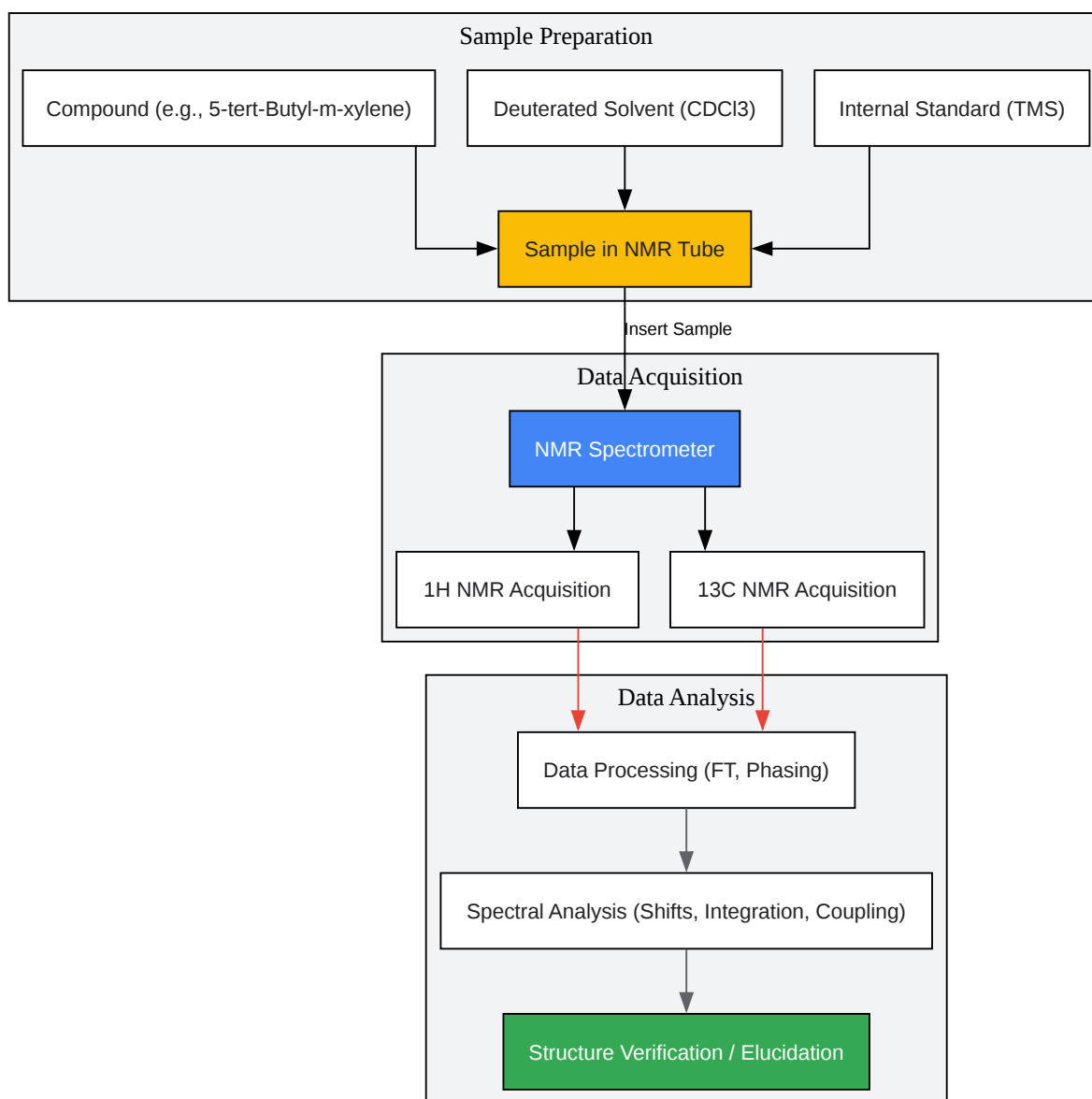
- ^1H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay. For quantitative results, a longer relaxation delay is necessary.
- ^{13}C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.[5] A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

4. Data Processing:

- The raw data (Free Induction Decay, FID) is processed using Fourier transformation.
- The resulting spectrum is then phased and baseline corrected.
- The chemical shifts are referenced to the TMS signal at 0 ppm.
- For ^1H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of a chemical compound.



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